TG101209

JAK-STAT signaling Myeloproliferative neoplasms Kinase selectivity

TG101209 is a research-grade, orally bioavailable, ATP-competitive JAK2 inhibitor (IC50=6 nM) with approximately 28-fold selectivity over JAK3, making it suitable for experimental systems where balanced JAK family inhibition is required. Unlike clinical candidates ruxolitinib or fedratinib, TG101209 provides a unique antiproliferative window (Ba/F3-JAK2V617F IC50=550 nM), preferential CD45+ myeloma cell cytotoxicity, and validated synergy with PI3K/AKT/mTOR pathway inhibitors—properties that preclude simple substitution in preclinical studies. Offered in high purity (≥98%), this compound is ideal for MPN signaling research, combination therapy development, and myeloma microenvironment studies.

Molecular Formula C26H35N7O2S
Molecular Weight 509.7 g/mol
CAS No. 936091-14-4
Cat. No. B1683925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTG101209
CAS936091-14-4
SynonymsN-tert-butyl-3-(5-methyl-2-(4-(4-methyl-piperazin-1-yl)phenylamino)pyrimidin-4-ylamino)benzenesulfonamide
SAR317461
TG101209
Molecular FormulaC26H35N7O2S
Molecular Weight509.7 g/mol
Structural Identifiers
SMILESCC1=CN=C(N=C1NC2=CC(=CC=C2)S(=O)(=O)NC(C)(C)C)NC3=CC=C(C=C3)N4CCN(CC4)C
InChIInChI=1S/C26H35N7O2S/c1-19-18-27-25(29-20-9-11-22(12-10-20)33-15-13-32(5)14-16-33)30-24(19)28-21-7-6-8-23(17-21)36(34,35)31-26(2,3)4/h6-12,17-18,31H,13-16H2,1-5H3,(H2,27,28,29,30)
InChIKeyJVDOKQYTTYUYDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

TG101209 (CAS 936091-14-4): A Selective JAK2 Inhibitor for Preclinical MPN and Myeloma Research


TG101209 is an orally bioavailable, ATP-competitive small molecule inhibitor of Janus kinase 2 (JAK2) [1]. It potently inhibits JAK2 with an IC50 of 6 nM in cell-free assays, while showing reduced activity against other tyrosine kinases including FLT3 (IC50=25 nM), RET (IC50=17 nM), and JAK3 (IC50=169 nM) [1]. TG101209 is sensitive to myeloproliferative disorder-associated JAK2V617F and MPLW515L/K mutations and has demonstrated preclinical efficacy in suppressing mutant hematopoietic colony growth, inducing apoptosis in JAK2V617F-expressing AML cells, and exhibiting selective cytotoxicity against CD45+ myeloma cells [1][2].

TG101209 vs. Other JAK2 Inhibitors: Why Interchangeability Is Not Supported by Preclinical Data


Despite sharing a common primary target (JAK2), TG101209 and its close analogs exhibit divergent selectivity profiles, cellular potency, and off-target kinase inhibition patterns that preclude simple substitution in research applications [1][2]. The antiproliferative potency of TG101209 in JAK2V617F-driven Ba/F3 cells (IC50=550 nM) is nearly identical to that of TG101348 (fedratinib; IC50=650 nM) but superior to that of ruxolitinib (IC50=310 nM), highlighting that in vitro kinase potency does not always translate to cellular efficacy [1]. Furthermore, the differential inhibition of FLT3 and RET by TG101209 introduces off-target effects that may be confounding or desirable depending on the experimental system [2]. The evidence below quantifies these distinctions to inform compound selection.

Quantitative Differentiation of TG101209 Against Closest Analogs: A Comparator-Based Evidence Guide


JAK2 Potency and JAK3 Selectivity Profile of TG101209 vs. TG101348 (Fedratinib)

In cell-free kinase assays, TG101209 exhibits a JAK2 IC50 of 6 nM and a JAK3 IC50 of 169 nM, yielding approximately 28-fold selectivity for JAK2 over JAK3 [1]. In contrast, the closely related analog TG101348 (fedratinib) demonstrates a JAK2 IC50 of 3 nM and a JAK3 IC50 of ~1000 nM, resulting in approximately 334-fold selectivity for JAK2 over JAK3 [2]. TG101209 thus offers a more balanced inhibition of JAK2 versus JAK3 compared to TG101348, which may be advantageous in experimental systems where residual JAK3 signaling is functionally relevant.

JAK-STAT signaling Myeloproliferative neoplasms Kinase selectivity

Antiproliferative Activity of TG101209 in JAK2V617F Ba/F3 Cells vs. Ruxolitinib and TG101348

In a direct head-to-head comparison of antiproliferative activity in Ba/F3 cells expressing JAK2V617F, TG101209 exhibited an IC50 of 550 nM [1]. Under identical assay conditions, ruxolitinib (INCB018424) demonstrated superior potency with an IC50 of 310 nM, while TG101348 (fedratinib) showed an IC50 of 650 nM [1]. This places TG101209's cellular potency between that of ruxolitinib and TG101348, providing a distinct intermediate phenotype for JAK2V617F-driven proliferation studies.

JAK2V617F mutation MPN cellular models Ba/F3 proliferation

Off-Target Kinase Inhibition Profile: TG101209 FLT3 and RET Activity Compared to Fedratinib

TG101209 exhibits notable activity against FLT3 (IC50=25 nM) and RET (IC50=17 nM) in cell-free assays [1]. In comparison, the clinical-stage analog fedratinib (TG101348) inhibits FLT3 with an IC50 of 15 nM and RET with an IC50 of 48 nM . TG101209 thus provides a distinct off-target signature with approximately 1.7-fold weaker FLT3 inhibition but 2.8-fold stronger RET inhibition relative to fedratinib.

Kinase selectivity profiling FLT3 inhibition RET inhibition

Preferential Cytotoxicity for CD45+ Myeloma Cells: A Differentiating Feature

In multiple myeloma cell lines and patient-derived plasma cells, TG101209 induces significantly greater cytotoxicity in the CD45+ subpopulation relative to the CD45− subpopulation [1]. This preferential activity has not been reported as a prominent feature of other JAK2 inhibitors such as ruxolitinib or fedratinib in myeloma models, suggesting a potential unique application niche for TG101209 in studying CD45+ myeloma cell biology.

Multiple myeloma CD45 biomarker Cytotoxicity

TG101209: Optimal Research and Preclinical Application Scenarios Based on Evidence


JAK2V617F-Driven MPN Cellular Studies Requiring Intermediate Potency

TG101209's antiproliferative IC50 of 550 nM in Ba/F3-JAK2V617F cells positions it between the more potent ruxolitinib (310 nM) and the less potent TG101348 (650 nM) [1]. Researchers seeking to model a specific therapeutic window or to avoid the extreme potency of clinical JAK inhibitors may find TG101209 optimally suited for in vitro studies of MPN cell growth and signaling.

Investigating CD45+ Myeloma Cell Biology

TG101209 uniquely demonstrates preferential cytotoxicity against the CD45+ subpopulation of myeloma cells [1]. This feature supports its use in studies focused on the role of CD45 in myeloma pathogenesis, microenvironment interactions, or drug resistance, where other JAK2 inhibitors lack this reported differential activity.

Combination Studies with PI3K/AKT/mTOR Pathway Inhibitors

TG101209 has been validated in synergistic combination with BEZ235 (a dual PI3K/mTOR inhibitor) and LY294002 (a PI3K inhibitor) against MPN and myeloma cells, respectively [1][2]. These findings support its procurement for preclinical combination therapy research where dual targeting of JAK2 and PI3K/AKT/mTOR pathways is hypothesized.

Studies Requiring Balanced JAK2/JAK3 Inhibition

With approximately 28-fold selectivity for JAK2 over JAK3, TG101209 provides a more balanced inhibition of these two JAK family members compared to TG101348 (334-fold selective) [1][2]. This profile makes TG101209 suitable for experimental systems where residual JAK3 signaling must be preserved or where direct comparison of different JAK2/JAK3 selectivity windows is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for TG101209

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.